molecular formula C9H11NO4 B12599860 (1R)-1-(2-methoxyphenyl)-2-nitroethanol CAS No. 610758-06-0

(1R)-1-(2-methoxyphenyl)-2-nitroethanol

Katalognummer: B12599860
CAS-Nummer: 610758-06-0
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: MODZQVKATBYVFE-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(2-methoxyphenyl)-2-nitroethanol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a nitro group, and a hydroxyl group on an ethane backbone. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-methoxyphenyl)-2-nitroethanol typically involves the nitration of (1R)-1-(2-methoxyphenyl)ethanol. This can be achieved through the following steps:

    Nitration Reaction: The starting material, (1R)-1-(2-methoxyphenyl)ethanol, is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the nitration process. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(2-methoxyphenyl)-2-nitroethanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.

    Oxidation: Chromium trioxide, potassium permanganate.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed

    Reduction: (1R)-1-(2-methoxyphenyl)-2-aminoethanol.

    Oxidation: (1R)-1-(2-methoxyphenyl)-2-nitroacetone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(2-methoxyphenyl)-2-nitroethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of (1R)-1-(2-methoxyphenyl)-2-nitroethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy and hydroxyl groups contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R)-1-(2-methoxyphenyl)-2-aminoethanol
  • (1R)-1-(2-methoxyphenyl)-2-nitroacetone
  • (1R)-1-(2-methoxyphenyl)-2-hydroxyethanol

Uniqueness

(1R)-1-(2-methoxyphenyl)-2-nitroethanol is unique due to its specific combination of functional groups and chiral center, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the nitro group makes it a versatile intermediate for further chemical transformations, while the methoxy group enhances its solubility and stability.

Eigenschaften

CAS-Nummer

610758-06-0

Molekularformel

C9H11NO4

Molekulargewicht

197.19 g/mol

IUPAC-Name

(1R)-1-(2-methoxyphenyl)-2-nitroethanol

InChI

InChI=1S/C9H11NO4/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8,11H,6H2,1H3/t8-/m0/s1

InChI-Schlüssel

MODZQVKATBYVFE-QMMMGPOBSA-N

Isomerische SMILES

COC1=CC=CC=C1[C@H](C[N+](=O)[O-])O

Kanonische SMILES

COC1=CC=CC=C1C(C[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.